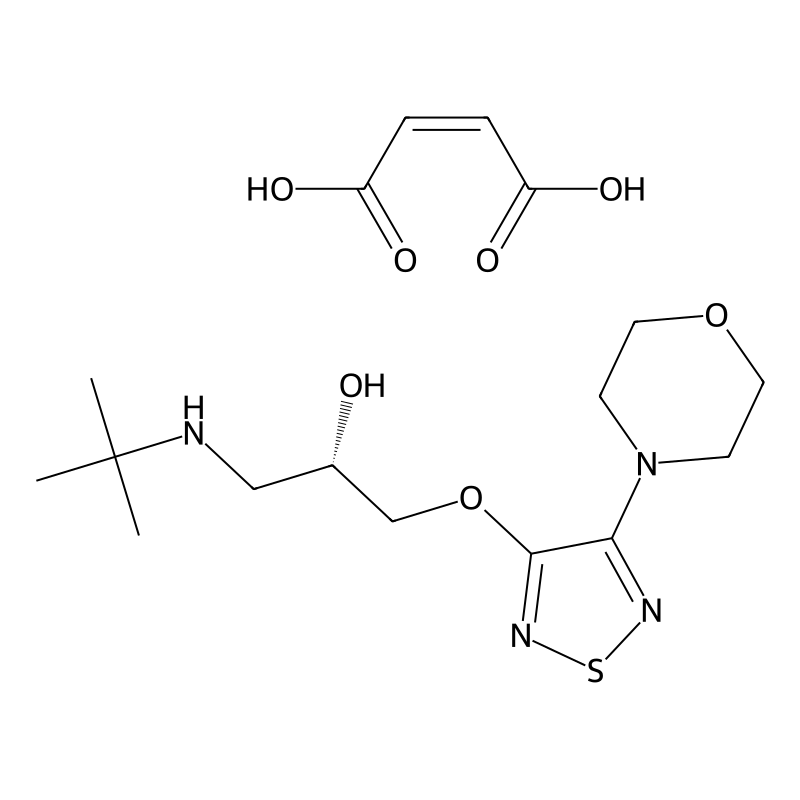Timolol maleate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Reducing Intraocular Pressure (IOP)
The primary function of timolol maleate is to lower intraocular pressure (IOP), a major risk factor for glaucoma. It achieves this by blocking beta-adrenergic receptors in the ciliary body of the eye. This action reduces the production of aqueous humor, a fluid that fills the anterior chamber of the eye. Studies have demonstrated the effectiveness of timolol maleate in lowering IOP, making it a cornerstone therapy for glaucoma management [1].
Source
Treatment of Infantile Hemangiomas
Source
Timolol maleate is the maleate salt form of timolol, a non-selective beta-adrenergic antagonist primarily used for its antihypertensive properties and in the treatment of glaucoma. The chemical structure of timolol maleate is represented by the formula and has a molecular weight of approximately 432.50 g/mol. It appears as a white, odorless, crystalline powder that is soluble in water, methanol, and alcohol . Timolol maleate acts by blocking beta-adrenergic receptors, which leads to decreased heart rate and reduced cardiac output, making it effective in managing elevated intraocular pressure and hypertension .
Timolol is a non-selective beta-blocker. It works by binding to beta-adrenergic receptors in the ciliary body of the eye. This inhibits the production of aqueous humor, a fluid that fills the inner chamber of the eye. By reducing the production of this fluid, Timolol lowers IOP and helps prevent damage to the optic nerve [].
Timolol maleate exhibits significant biological activity as a non-selective beta-adrenergic antagonist. Its mechanism involves competitive inhibition at both beta-1 and beta-2 adrenergic receptors, which results in decreased sympathetic nervous system activity. This action leads to lower heart rates and reduced myocardial contractility, beneficial for patients with hypertension or heart conditions. Additionally, when administered topically as eye drops, it effectively lowers intraocular pressure by reducing aqueous humor production in the eye .
The synthesis of timolol maleate typically involves several steps:
- Formation of Timolol: The base compound is synthesized from tert-butylamine and 4-(morpholin-4-yl)-1,2,5-thiadiazole.
- Salt Formation: Timolol is then reacted with maleic acid to form the maleate salt.
- Purification: The product is purified through crystallization to achieve the desired pharmaceutical grade.
This multi-step process ensures that the final product meets the necessary pharmacological standards for efficacy and safety .
Timolol maleate is widely used in clinical settings for:
- Management of Glaucoma: As an eye drop solution, it reduces intraocular pressure effectively.
- Hypertension Treatment: Administered in tablet form for systemic blood pressure control.
- Prevention of Migraine: It has also been used off-label for migraine prophylaxis due to its ability to stabilize vascular tone .
Timolol maleate has been studied for its interactions with various medications:
- Antihypertensives: It can enhance the effects of other antihypertensive agents.
- Diabetes Medications: Caution is advised when used with insulin or oral hypoglycemic agents due to potential masking of hypoglycemia symptoms.
- Other Beta-blockers: Concurrent use may lead to additive effects on heart rate and blood pressure .
Adverse effects may include bradycardia, hypotension, and respiratory issues due to its non-selective nature.
Several compounds share structural or functional similarities with timolol maleate. Here are a few notable examples:
| Compound Name | Type | Unique Features |
|---|---|---|
| Propranolol | Non-selective beta-blocker | Used for anxiety and performance anxiety; crosses blood-brain barrier easily. |
| Atenolol | Selective beta-1 antagonist | Primarily affects heart rate; less impact on bronchial tissues. |
| Metoprolol | Selective beta-1 antagonist | Commonly prescribed for hypertension; fewer respiratory side effects compared to non-selective agents. |
| Carvedilol | Non-selective beta-blocker | Also acts as an alpha-blocker; used in heart failure treatment. |
Timolol maleate's uniqueness lies in its dual application as both an ocular hypotensive agent and an antihypertensive drug, along with its established efficacy in treating glaucoma specifically .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
26921-17-5 (maleate (1:1) salt)
26839-75-8 (Parent)
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 88 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 87 of 88 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (93.1%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (40.23%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Decrease of intraocular pressure (IOP) in adult patients with open angle glaucoma or ocular hypertension for whom monotherapy provides insufficient IOP reduction.
Pharmacology
MeSH Pharmacological Classification
ATC Code
KEGG Target based Classification of Drugs
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]
Pictograms


Irritant;Health Hazard
Other CAS
26921-17-5








